Dichloro(~13~C_2_)acetyl chloride
Overview
Description
Dichloro(~13~C_2_)acetyl chloride, also known as D2AC, is an organochlorine compound that is used in a variety of scientific research applications. It is a colorless and volatile liquid that is soluble in both organic and aqueous solvents. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a reagent in the synthesis of various other compounds.
Scientific Research Applications
Microwave Spectrum Analysis
Research on the microwave spectrum of isotopic species of acetyl chloride, including Dichloroacetyl chloride, has provided insights into molecular structures and internal rotation. Sinnott (1961) reported a detailed analysis, revealing information about the chlorine nuclear quadrupole coupling constants and structural parameters (Sinnott, 1961).
Photodissociation Studies
Deshmukh and Hess (1994) explored the photodissociation of acetyl chloride, uncovering the quantum yields and energy distributions of Cl and CH3 fragments. Their work contributes to understanding the primary photoproduct decomposition mechanisms (Deshmukh & Hess, 1994).
Enzymatic Biosensors for Pesticide Detection
An economic and easy-to-use biosensor based on acetylcholinesterase for determining low concentrations of pesticides Paraoxon and Dichlorvos was developed by Di Tuoro et al. (2011). This application demonstrates the utility of Dichloroacetyl chloride-related compounds in environmental monitoring (Di Tuoro et al., 2011).
Gas-Phase Electron Diffraction Studies
Shen, Hilderbrandt, and Hagen (1981) determined the structure and conformation of dichloroacetyl chloride using gas-phase electron diffraction, providing valuable information on molecular conformation and structural parameters (Shen, Hilderbrandt, & Hagen, 1981).
Heterogeneous Photocatalysis for Environmental Remediation
Hsiao, Lee, and Ollis (1983) investigated the degradation of chloromethanes, including dichloromethane, using TiO2 photocatalyst under UV light. This study highlights the potential of heterogeneous photocatalysis in treating pollutants in water (Hsiao, Lee, & Ollis, 1983).
properties
IUPAC Name |
2,2-dichloroacetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCCMZVIWNDFMO-ZDOIIHCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]([13C](=O)Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745977 | |
Record name | Dichloro(~13~C_2_)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(~13~C_2_)acetyl chloride | |
CAS RN |
1228182-39-5 | |
Record name | Dichloro(~13~C_2_)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30745977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-39-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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